molecular formula C11H16N4O5 B15063463 (2R,3R,4S,5R)-2-(6-Hydroxy-1-methyl-1H-purin-9(2H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(6-Hydroxy-1-methyl-1H-purin-9(2H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B15063463
M. Wt: 284.27 g/mol
InChI Key: HTLLVKUKFGOJMQ-IOSLPCCCSA-N
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Description

The compound (2R,3R,4S,5R)-2-(6-Hydroxy-1-methyl-1H-purin-9(2H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a purine nucleoside analog characterized by a tetrahydrofuran (sugar) moiety linked to a modified purine base. Key structural features include:

  • Purine modifications: A 6-hydroxy group and a 1-methyl substitution on the purine ring.
  • Sugar moiety: A hydroxymethyl group at the 5'-position of the tetrahydrofuran ring.

This compound is structurally related to adenosine but differs in its substitution pattern, which may influence its biological activity, solubility, and metabolic stability.

Properties

Molecular Formula

C11H16N4O5

Molecular Weight

284.27 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-2,3-dihydropurin-6-one

InChI

InChI=1S/C11H16N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h4-5,7-8,11,13,16-18H,2-3H2,1H3/t5-,7-,8-,11-/m1/s1

InChI Key

HTLLVKUKFGOJMQ-IOSLPCCCSA-N

Isomeric SMILES

CN1CNC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CN1CNC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-Hydroxy-1-methyl-1H-purin-9(2H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a purine derivative that has garnered attention for its potential biological activities. This article examines its biological properties, including cytokinin activity, cytotoxicity, and protective effects against oxidative stress.

Chemical Structure and Synthesis

The compound is characterized by a tetrahydrofuran ring substituted with a hydroxymethyl group and a purine base. The synthesis typically involves the condensation of 6-chloropurine with various tetrahydrofuran derivatives. Techniques such as HPLC and NMR spectroscopy are employed for characterization and purity assessment .

Cytokinin Activity

Cytokinins are plant hormones that play crucial roles in cell division and growth. The biological activity of the compound was evaluated using classical cytokinin bioassays, including:

  • Tobacco Callus Bioassay : This assay assesses the ability of compounds to promote cell division in tobacco callus tissues.
  • Wheat Leaf Senescence Bioassay : This measures the retention of chlorophyll in detached wheat leaves treated with the compound.
  • Amaranthus Bioassay : This evaluates the growth promotion in Amaranthus seedlings.

Results indicated that the compound exhibits significant cytokinin-like activity, promoting cell division and delaying senescence in plant tissues .

Cytotoxicity Studies

The cytotoxic effects of the compound were tested on various human cell lines, including:

  • Human Diploid Fibroblasts (BJ)
  • K562 (leukemia)
  • MCF-7 (breast cancer)

The results showed that the compound displayed low cytotoxicity compared to its parent nucleosides, indicating a favorable safety profile for potential therapeutic applications .

Protective Effects Against Oxidative Stress

Recent studies have explored the antioxidant properties of the compound. It was tested on human dermal fibroblasts (NHDF) and keratinocyte cell lines (HaCaT) to assess its protective effects against UVA and UVB radiation. The findings demonstrated that the compound significantly reduced oxidative stress markers and improved cell viability under UV exposure .

Data Summary

Activity Test System Outcome
Cytokinin ActivityTobacco CallusPromoted cell division
Wheat Leaf SenescenceDelayed chlorophyll loss
Amaranthus SeedlingsEnhanced growth
CytotoxicityBJ FibroblastsLow cytotoxicity
K562 Cancer CellsLow cytotoxicity
MCF-7 Cancer CellsLow cytotoxicity
Antioxidant ActivityNHDF CellsReduced oxidative stress
HaCaT CellsIncreased cell viability under UV exposure

Case Studies

A notable study conducted on modified purine derivatives highlighted their enhanced biological activity compared to traditional cytokinins. The research focused on structure-activity relationships (SAR), revealing that specific modifications to the purine structure could improve receptor binding affinity and biological efficacy .

Chemical Reactions Analysis

Glycosidation

  • Reagents : Purine bases (e.g., 1-methyl-6-hydroxypurine) react with THF derivatives under coupling conditions.

  • Conditions : Ethanol as a solvent, elevated temperatures (reflux), and acidic/basic catalysts (e.g., HCl or diisopropylethylamine) .

  • Mechanism : The purine base forms a glycosidic bond with the THF ring, establishing the nucleoside structure.

Protection/Deprotection

  • Steps : Hydroxyl groups on the THF ring are protected (e.g., acetylation) during synthesis to prevent side reactions. Deprotection (e.g., hydrolysis with K₂CO₃ in methanol) restores hydroxyl functionality .

  • Yield : Deprotection typically achieves >50% yield under optimized conditions .

Purification

  • Methods : High-performance liquid chromatography (HPLC) and recrystallization ensure ≥99% purity .

Table 1: Synthesis Parameters

StepReagents/SolventsConditionsYield
GlycosidationPurine base, THF derivative, ethanolReflux, 1–2 hours ~60–75%
DeprotectionK₂CO₃, methanolRoom temperature, 20 mins >50%
PurificationHPLC (DCM/MeOH 9:1)Gradient elution ≥99%

Chemical Reactivity and Mechanisms

The compound exhibits reactivity typical of nucleoside analogs, including:

Phosphorylation

  • Role : Forms phosphoramidate or triphosphate derivatives for incorporation into nucleic acids.

  • Conditions : Acidic conditions (e.g., phosphoric acid) or enzymatic catalysis.

Hydrolysis

  • Pathways : Acidic or basic hydrolysis can cleave glycosidic bonds, degrading the nucleoside structure.

  • Relevance : Stability studies under physiological conditions (pH 7.4, 37°C).

Substitution Reactions

  • Examples : Halogenation or alkylation at the purine C6 position (e.g., replacing hydroxyl with chloro or amino groups) .

  • Mechanism : Nucleophilic aromatic substitution facilitated by electron-donating groups .

Table 2: Key Reaction Mechanisms

Reaction TypeReactants/ConditionsProducts/Function
PhosphorylationPhosphoric acid, enzymesPhosphoramidate derivatives
HydrolysisAcid/base, heatDegraded nucleoside
SubstitutionCl₂/NH₃, alkylating agentsModified purine derivatives

Spectroscopic Data

  • NMR :

    • ¹H NMR (DMSO-d₆) : δ 8.44 (s, 1H), 7.54 (s, 2H), 5.87 (d, J = 6.1 Hz, 1H) .

    • ¹³C NMR : Confirms carbons in the purine and THF moieties .

  • IR : Confirms functional groups (e.g., hydroxyl, methyl).

Chromatographic Analysis

  • HPLC : Rf = 0.2 (DCM/MeOH 9:1), Rt = 10.18 mins .

  • LC-MS : m/z [M+H]+ = 364.36 .

Table 3: Analytical Data

TechniqueDetails
HPLCRf = 0.2 (DCM/MeOH 9:1), Rt = 10.18 mins
LC-MSm/z [M+H]+ = 364.36
¹H NMRδ 8.44 (s, 1H), 7.54 (s, 2H), 5.87 (d, J = 6.1 Hz, 1H)

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The following table summarizes key structural variations among similar purine nucleoside derivatives:

Compound Name (IUPAC) Purine Substitutions Sugar Modifications Key Functional Groups Reference ID
(2R,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 6-Amino, 2-chloro None Chlorine, amino
(2R,3R,4S,5R)-2-(6-(Benzylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 6-Benzylamino None Benzyl group
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((R)-1-phenylpropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol 6-((R)-1-Phenylpropyl)amino None Chiral phenylpropyl group
(2R,3R,4S,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 6-Chloro None Chlorine
Target Compound: (2R,3R,4S,5R)-2-(6-Hydroxy-1-methyl-1H-purin-9(2H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 6-Hydroxy, 1-methyl None Hydroxy, methyl N/A

Key Observations :

  • Electron-withdrawing groups (e.g., 2-chloro in ) increase reactivity in nucleophilic substitutions.
  • Bulky N6-substituents (e.g., benzylamino or phenylpropyl ) enhance adenosine A1 receptor selectivity and potency.
  • The 1-methyl group in the target compound may reduce enzymatic deamination compared to unmodified adenosine analogs.
Physical and Chemical Properties
Compound Purity (%) Melting Point (°C) Solubility Reference ID
(2R,3R,4S,5R)-2-(6-(Ethyl(propyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 98.3 145 DMSO, Water
(2R,3R,4S,5R)-2-(6-(Benzylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 98 178–180 DMSO
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol 95 N/A DMSO, Methanol

Trends :

  • Higher melting points correlate with aromatic substituents (e.g., benzylamino vs. ethyl/propylamino).
  • Purity depends on chromatographic methods (e.g., silica gel column vs. HPLC ).

Preparation Methods

Nucleoside Core Formation

The tetrahydrofuran (THF) ring and purine base are typically synthesized via Vorbrüggen glycosylation, a cornerstone reaction in nucleoside chemistry. In this method, a protected sugar derivative reacts with a silylated purine base under Lewis acid catalysis. For example, the coupling of 1-methyl-6-hydroxypurine with a tetrahydrofuran-derived sugar moiety employs trimethylsilyl triflate (TMSOTf) and 1,8-diazabicycloundec-7-ene (DBU) to activate the purine base, achieving regioselective N9-glycosidic bond formation.

Key Reaction Conditions:

  • Solvent: Anhydrous acetonitrile or dichloromethane
  • Temperature: 0–25°C
  • Yield: 60–80% (dependent on sugar protection)

A critical challenge lies in maintaining the (2R,3R,4S,5R) configuration of the THF ring. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis, as described in patent CA2092038C.

Functional Group Modifications

Post-glycosylation steps involve sequential deprotection and functionalization:

  • Hydroxymethyl Introduction: The 5'-hydroxymethyl group is installed via oxidation-reduction sequences. For instance, the primary alcohol of the THF ring is oxidized to a ketone using Dess-Martin periodinane , followed by stereoselective reduction with NaBH4/EtOH to yield the (R)-configured hydroxymethyl group.
  • 6-Hydroxy Purine Modification: The 6-position of the purine is functionalized through nucleophilic substitution. Reaction with methanolamine in ethanol under reflux introduces the 1-methyl group while preserving the hydroxyl moiety.

Catalytic and Solvent Optimization

Lewis Acid-Mediated Acceleration

Industrial-scale syntheses (e.g., CN108794478A) utilize Lewis acids (e.g., LiCl) to accelerate glycosylation and reduce side reactions. These catalysts enhance electrophilicity at the anomeric carbon, improving reaction rates by 30–50% compared to uncatalyzed methods.

Solvent Effects on Yield and Purity

Ethanol emerges as a preferred solvent for intermediate steps due to its ability to dissolve polar intermediates and facilitate crystallization. Comparative studies from Evitachem.com demonstrate that ethanol increases yields by 15% over THF in purine coupling reactions.

Table 1: Solvent Impact on Key Reaction Steps

Solvent Reaction Step Yield (%) Purity (%)
Ethanol Purine glycosylation 78 95
Acetonitrile Sugar activation 82 92
DCM Deprotection 65 88

Protective Group Strategies

Benzoyl and Silyl Protection

Temporary protection of hydroxyl and amine groups is essential to prevent undesired side reactions. The 3',4'-diols of the THF ring are often protected as benzoyl esters , while the purine’s exocyclic amines use tert-butyldimethylsilyl (TBS) groups. Sequential deprotection with ammonia/methanol or TBAF ensures high regioselectivity.

Challenges in Deprotection

Overly harsh conditions (e.g., prolonged exposure to acidic media) can lead to purine ring degradation. Patent CN108794478A highlights optimized deprotection protocols using pyridine/HF mixtures to minimize hydrolysis.

Purification and Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC with C18 columns and a water/acetonitrile gradient. This method resolves closely related stereoisomers, achieving >99% purity.

Table 2: Purification Efficiency by Method

Method Purity (%) Recovery (%)
Column Chromatography 95 70
HPLC 99 85
Recrystallization 90 60

Spectroscopic Confirmation

  • NMR : $$ ^1H $$ and $$ ^{13}C $$ NMR validate the (2R,3R,4S,5R) configuration via coupling constants (e.g., $$ J_{1',2'} = 3.5 \, \text{Hz} $$).
  • MS : High-resolution ESI-MS confirms the molecular ion at m/z 299.1012 [M+H]$$^+$$.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patent CA2092038C details a continuous flow system for glycosylation, reducing reaction times from hours to minutes. This approach enhances reproducibility and scalability, critical for pharmaceutical manufacturing.

Waste Stream Recycling

The same patent emphasizes recycling excess nucleoside monomers from oligonucleotide synthesis waste streams, aligning with green chemistry principles.

Q & A

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability and safety?

  • Answer : The compound should be stored at -10°C in an inert atmosphere to prevent degradation . Handling requires strict adherence to PPE protocols:
  • Eye/face protection : Use NIOSH/EN 166-certified safety glasses and face shields.
  • Skin protection : Inspect gloves before use and follow proper removal techniques to avoid contamination .
  • Ventilation : Ensure local exhaust ventilation to minimize aerosol/dust inhalation .
  • Accidental release : Avoid dust generation; collect spills using non-sparking tools and dispose in closed containers .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Answer : 1H NMR and ESI-MS are critical for structural validation. Key NMR peaks include:
Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
H-1' (anomeric proton)5.47–6.07d (J=6.5 Hz)
NH₂ (adenine moiety)7.56br s
H-2 (purine ring)8.11–8.19s
ESI-MS typically shows [M+H]+ at m/z 345.1 Da (C₁₀H₁₂BrN₅O₄) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield under varying reaction conditions?

  • Answer : Optimization involves:
  • Temperature control : Maintain 20–25°C during glycosidic bond formation to prevent side reactions.
  • Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the product .
  • Catalyst selection : Employ Pd/C or enzymatic catalysts for regioselective bromination at the purine C8 position .
  • Yield challenges : Low yields (<50%) may arise from steric hindrance; pre-acetylation of hydroxyl groups can improve reactivity .

Q. How should contradictory toxicity data be analyzed to establish safe handling protocols?

  • Answer : Conflicting classifications (e.g., acute toxicity vs. non-carcinogenicity) require:
  • In vitro assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity .
  • Dose-response studies : Compare LD₅₀ values (oral/ocular) across models (e.g., OECD Guidelines 423 vs. 425) .
  • Risk mitigation : Prioritize OSHA’s acute toxicity classification (H300) and implement fume hoods for aerosol-prone steps .

Q. What strategies are effective for resolving stereochemical ambiguities in analogs of this compound?

  • Answer : Use X-ray crystallography or NOESY NMR to confirm configurations (e.g., 2R,3R,4S,5R). For fluorinated analogs:
  • 19F NMR : Detect fluorine-induced shifts (e.g., δ -120 to -150 ppm for C2′-F substitution) .
  • Chiral chromatography : Employ Chiralpak IA/IB columns with hexane/isopropanol eluents to separate enantiomers .

Methodological Considerations

Q. How can this compound be integrated into nucleotide-based drug design frameworks?

  • Answer :
  • Prodrug activation : Phosphorylate the hydroxymethyl group using bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance cellular uptake .
  • Targeted delivery : Conjugate with lipid nanoparticles (LNPs) for RNA interference applications; monitor efficacy via luciferase reporter assays .

Q. What analytical approaches validate purity in complex biological matrices?

  • Answer :
  • HPLC-DAD/MS : Use a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with 0.1% formic acid in water/acetonitrile.
  • Limit of detection (LOD) : ≤0.1 µg/mL in serum, validated via spike-recovery experiments (n=6, RSD <5%) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioaccumulation potential?

  • Answer :
  • Lipophilicity assays : Measure logP values (e.g., shake-flask method) to clarify conflicting bioaccumulation predictions .
  • In silico modeling : Use EPI Suite™ to compare experimental vs. predicted BCF (bioconcentration factor) values .

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